(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of 5-bromo-2-methoxypyridine with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Protic Solvents: Used in protodeboronation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronate Esters: Formed through oxidation reactions.
Scientific Research Applications
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is highly efficient and allows for the selective formation of biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid: Similar structure but with a different substitution pattern on the pyridine ring.
3-Pyridinylboronic acid: Lacks the methoxy and oxoethyl groups, making it less versatile in certain reactions.
5-Methoxy-3-pyridineboronic acid pinacol ester: A derivative with a pinacol ester protecting group, used in specific synthetic applications.
Uniqueness
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which enhances its reactivity and selectivity in various chemical reactions. The presence of the methoxy and oxoethyl groups provides additional functional handles for further chemical modifications, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C8H10BNO4 |
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Molecular Weight |
194.98 g/mol |
IUPAC Name |
[5-(2-methoxy-2-oxoethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)3-6-2-7(9(12)13)5-10-4-6/h2,4-5,12-13H,3H2,1H3 |
InChI Key |
CWTPANJZWKHZSG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)CC(=O)OC)(O)O |
Origin of Product |
United States |
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